N-benzyl-2-methylquinoline-4-carboxamide
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Overview
Description
N-benzyl-2-methylquinoline-4-carboxamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. This compound features a quinoline core with a benzyl group at the nitrogen atom and a carboxamide group at the 4-position. Its unique structure makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-methylquinoline-4-carboxamide typically involves the following steps:
Formation of 2-methylquinoline: This can be achieved through the Doebner–von Miller reaction, where aniline reacts with acrolein in the presence of a catalyst.
Introduction of the Benzyl Group: The nitrogen atom of the quinoline ring is benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Formation of the Carboxamide Group: The 4-position of the quinoline ring is functionalized with a carboxamide group using appropriate reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-methylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of N-benzyl-2-methylquinoline.
Substitution: Formation of various N-substituted quinoline derivatives
Scientific Research Applications
N-benzyl-2-methylquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-benzyl-2-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-methylquinoline-4-carboxamide: Lacks the benzyl group, which may affect its biological activity.
N-benzylquinoline-4-carboxamide: Lacks the methyl group at the 2-position, which may influence its chemical reactivity.
N-benzyl-2-methylquinoline: Lacks the carboxamide group, which may alter its solubility and pharmacokinetic properties.
Uniqueness
N-benzyl-2-methylquinoline-4-carboxamide is unique due to the presence of both the benzyl and carboxamide groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound in various scientific research applications .
Properties
Molecular Formula |
C18H16N2O |
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Molecular Weight |
276.3 g/mol |
IUPAC Name |
N-benzyl-2-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C18H16N2O/c1-13-11-16(15-9-5-6-10-17(15)20-13)18(21)19-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,19,21) |
InChI Key |
QIRGVZBZVJQRPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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